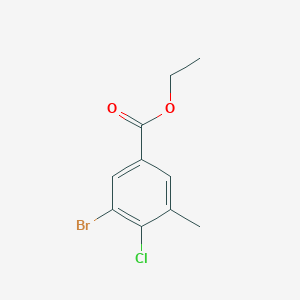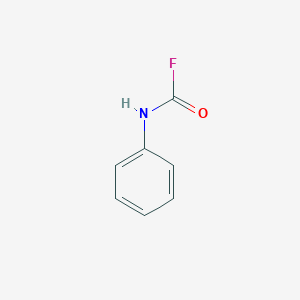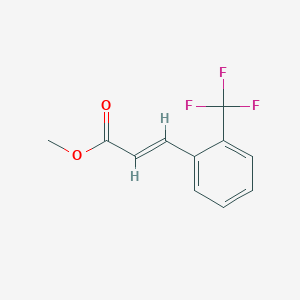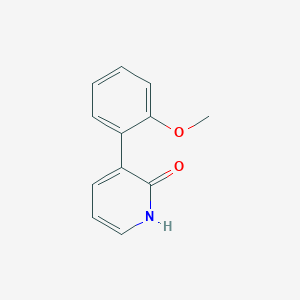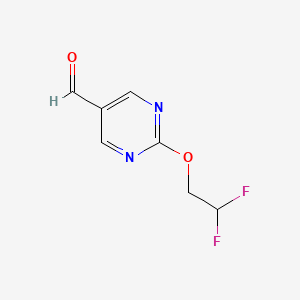
2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde” is a chemical compound with the molecular formula C7H6F2N2O2 . It has a molecular weight of 188.13 .
Molecular Structure Analysis
The InChI code for “2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde” is 1S/C7H6F2N2O2/c8-6(9)4-13-7-10-1-5(3-12)2-11-7/h1-3,6H,4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde” is a solid at room temperature . It should be stored in a refrigerator . .科学的研究の応用
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine
Fluorinated pyrimidines (FPs), like 5-Fluorouracil (5-FU), are pivotal in treating cancer, benefiting over 2 million patients annually. Research in fluorine chemistry has enhanced the precision of FPs in cancer therapy. Advances in 5-FU synthesis, including isotope incorporation for metabolic and biodistribution studies, and preparations of FP-substituted RNA and DNA for biophysical analyses, have offered insights into FPs’ impact on nucleic acid structure and dynamics. Beyond inhibiting thymidylate synthase, FPs affect various RNA- and DNA-modifying enzymes, suggesting new therapeutic mechanisms and the potential of polymeric FPs in personalized medicine (Gmeiner, 2020).
Importance of Hybrid Catalysts in Pyrimidine Synthesis
Pyranopyrimidine scaffolds, key in medicinal and pharmaceutical industries, have seen significant investigation. These scaffolds’ synthesis through one-pot multicomponent reactions using various catalysts (e.g., organocatalysts, metal catalysts) has expanded their applicability. This review spans synthetic pathways for substituted pyranopyrimidine derivatives, highlighting the role of hybrid catalysts from 1992 to 2022 in developing these molecules, showcasing the versatility of pyrimidine cores in drug development (Parmar et al., 2023).
Pyrimidines in Anti-inflammatory and Optical Sensor Applications
Research on pyrimidines reveals their wide-ranging pharmacological effects, including anti-inflammatory properties. Anti-inflammatory activities are attributed to their effects on key mediators like prostaglandin E2 and tumor necrosis factor-α. This comprehensive review discusses recent developments in pyrimidine synthesis, their anti-inflammatory effects, and structure–activity relationships, offering insight into developing new anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).
Pyrimidine derivatives also serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for optical sensor applications. This review encompasses pyrimidine-based optical sensors, detailing the recent literature from 2005 to 2020 and underscoring their biological and medicinal applications alongside their utility in sensing technologies (Jindal & Kaur, 2021).
Pyrimidines in Medicinal Chemistry
Pyrimidine scaffolds exhibit diverse pharmacological activities, including anticancer and anti-HIV effects. This versatility makes them attractive for drug discovery and design, with numerous clinically approved drugs incorporating pyrimidine motifs. A systematic analysis of pyrimidine derivatives from a pharmacological perspective serves as a foundation for the development of new, effective, and safe medicines (Chiriapkin, 2022).
Safety And Hazards
特性
IUPAC Name |
2-(2,2-difluoroethoxy)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-6(9)4-13-7-10-1-5(3-12)2-11-7/h1-3,6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXNVYRYPBDKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)

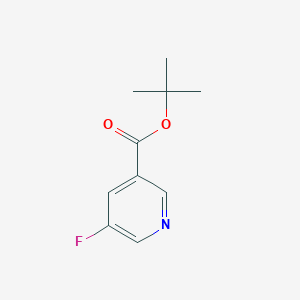
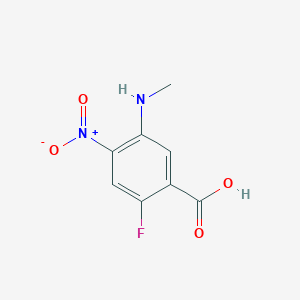

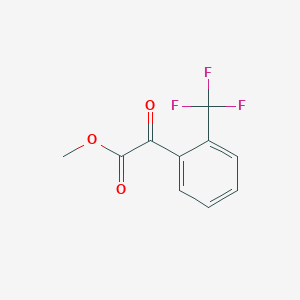
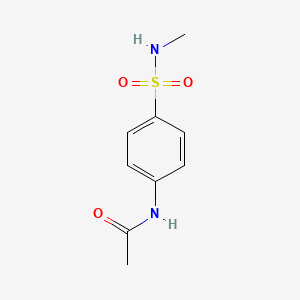
![2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6318471.png)
